1-o-Tolyl-1H-tetrazole-5-thiol

Description

BenchChem offers high-quality 1-o-Tolyl-1H-tetrazole-5-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-o-Tolyl-1H-tetrazole-5-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

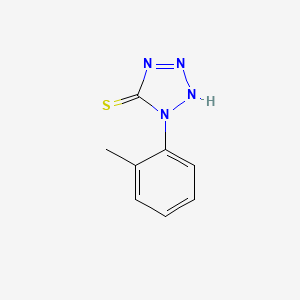

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-4-2-3-5-7(6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOYHQDJHZXSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359191 | |

| Record name | 1-o-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-42-3 | |

| Record name | 1-o-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-o-Tolyl-1H-tetrazole-5-thiol (CAS 53662-42-3)

[1][2][3]

Executive Summary

1-o-Tolyl-1H-tetrazole-5-thiol (CAS 53662-42-3 ) is a sulfur-containing heterocycle belonging to the class of 1-substituted-5-mercaptotetrazoles.[1][2][3] Structurally characterized by a tetrazole ring substituted at the N1 position with an ortho-tolyl (2-methylphenyl) group, this compound serves as a critical intermediate in pharmaceutical synthesis and a high-performance corrosion inhibitor in industrial applications.[3]

Unlike its non-substituted phenyl analog (1-phenyl-1H-tetrazole-5-thiol), the presence of the ortho-methyl group introduces steric bulk and increased lipophilicity, modulating the compound's binding affinity to metal surfaces and its pharmacokinetic profile when used as a drug scaffold.[3]

Key Applications:

-

Pharmaceutical Intermediates: Precursor for cephalosporin side chains and bioisostere for carboxylic acids.[3]

-

Corrosion Inhibition: Formation of hydrophobic passivation layers on copper and silver alloys.[3]

-

Coordination Chemistry: Ligand for constructing metal-organic frameworks (MOFs) and luminescent complexes.[3]

Chemical Profile & Identity

Nomenclature and Identifiers

| Property | Detail |

| CAS Number | 53662-42-3 |

| IUPAC Name | 1-(2-Methylphenyl)-1H-tetrazole-5-thiol |

| Synonyms | 1-o-Tolyl-5-mercaptotetrazole; 1-(2-Methylphenyl)-5-thiotetrazole |

| Molecular Formula | C₈H₈N₄S |

| Molecular Weight | 192.24 g/mol |

| SMILES | Cc1ccccc1n2cnnc2S (Thiol form) / Cc1ccccc1N2N=NN=C2S (Thione form) |

Tautomerism: Thiol-Thione Equilibrium

In solution, 1-substituted-5-mercaptotetrazoles exist in a dynamic equilibrium between the thiol (SH) and thione (NH) forms.[3] For the o-tolyl derivative, the thione form typically predominates in the solid state and in polar solvents due to the stabilization of the thioamide resonance structure.[3]

Figure 1: Tautomeric equilibrium between the 5-mercapto (thiol) and tetrazole-5-thione forms.[3]

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of 1-o-tolyl-1H-tetrazole-5-thiol follows a robust heterocyclization pathway involving the reaction of o-tolyl isothiocyanate with an inorganic azide source (typically Sodium Azide, NaN₃).[3]

Reaction Mechanism

The reaction proceeds via a [3+2] cycloaddition-like mechanism where the azide ion attacks the electrophilic carbon of the isothiocyanate, followed by ring closure.[3]

Figure 2: Synthetic pathway via heterocyclization of isothiocyanate.

Validated Experimental Protocol

Objective: Synthesis of 1-o-tolyl-1H-tetrazole-5-thiol (10 mmol scale).

Reagents:

-

o-Tolyl isothiocyanate (1.49 g, 10 mmol)[3]

-

Sodium azide (0.78 g, 12 mmol, 1.2 eq)

-

Ethanol/Water (1:1 v/v, 20 mL)

-

Hydrochloric acid (2M)[3]

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium azide in the ethanol/water mixture.

-

Addition: Add o-tolyl isothiocyanate dropwise to the azide solution. The mixture may become turbid.[3]

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress by TLC (eluent: Ethyl Acetate/Hexane 1:1); the starting isothiocyanate spot should disappear.[3]

-

Workup: Cool the reaction mixture to room temperature. The solution will contain the sodium salt of the tetrazole.[3]

-

Acidification: Place the flask in an ice bath and acidify carefully with 2M HCl to pH ~2. Caution: Hydrazoic acid (HN₃) may be generated if excess azide is present; perform this step in a fume hood.[3]

-

Isolation: The product will precipitate as a white to off-white solid.[3] Filter the solid using a Büchner funnel.[3]

-

Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain pure crystals.[3]

-

Drying: Dry under vacuum at 40°C for 12 hours.

Applications & Mechanism of Action

Corrosion Inhibition

1-o-Tolyl-1H-tetrazole-5-thiol is a potent corrosion inhibitor for copper and silver alloys, particularly in acidic media.[3]

-

Mechanism: The mercapto group (-SH) and the tetrazole nitrogens coordinate to the metal surface (Cu²⁺/Cu⁺), forming an insoluble, polymeric metal-complex film.[3]

-

Steric Effect: The ortho-methyl group on the phenyl ring increases the hydrophobicity of the film compared to the phenyl analog, providing superior barrier protection against chloride ion penetration.[3]

Pharmaceutical Utility

In drug discovery, the 5-mercaptotetrazole moiety is a classic bioisostere for the carboxylic acid group (-COOH) .[3]

-

Acidity: The pKa of the tetrazole thiol (approx. 3–4) is comparable to carboxylic acids, allowing it to mimic the electrostatic interactions of carboxylates while offering improved metabolic stability and membrane permeability.[3]

-

Cephalosporins: Analogous to the 1-methyl-5-mercaptotetrazole (NMTT) side chain found in Cefoperazone, the o-tolyl derivative can be attached to the C3 position of the cephem nucleus to modulate antibacterial spectrum and pharmacokinetics.[3]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected:

| Technique | Expected Signals / Characteristics |

| ¹H NMR (DMSO-d₆) | δ 2.1–2.3 ppm: Singlet (3H) for the o-methyl group.δ 7.2–7.6 ppm: Multiplet (4H) for the aromatic protons.δ 13.5–14.0 ppm: Broad singlet (1H) for the SH/NH proton (exchangeable).[3] |

| IR Spectroscopy | 2400–2600 cm⁻¹: Weak S-H stretch (often obscured in thione form).1450–1500 cm⁻¹: N=N and C=N skeletal vibrations of the tetrazole ring.1050–1100 cm⁻¹: C=S stretching (thione character).[3] |

| Mass Spectrometry | [M+H]⁺: m/z 193.05 (ESI Positive mode).[M-H]⁻: m/z 191.04 (ESI Negative mode).[3] |

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[3]

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids.[3]

Critical Safety Note - Azide Chemistry: During synthesis, the use of Sodium Azide presents an explosion hazard if not handled correctly.[3]

-

Acidification: Never acidify a solution containing high concentrations of azide without adequate ventilation, as this releases highly toxic and explosive hydrazoic acid (HN₃).[3]

-

Metal Contact: Avoid using metal spatulas or disposal into metal drains, as heavy metal azides (e.g., copper azide) are shock-sensitive explosives.[3] Quench excess azide with sodium nitrite/sulfuric acid or bleach before disposal.[3]

References

-

ChemicalBook. 1-O-TOLYL-1H-TETRAZOLE-5-THIOL Product Page (CAS 53662-42-3). [3]

-

GuideChem. 1-O-TOLYL-1H-TETRAZOLE-5-THIOL Supplier & Property Data.

-

ChemBlink. 1-o-Tolyl-1H-Tetrazole-5-Thiol Online Database. [3]

-

Karger Publishers. Synthetic Methods: Reaction of Isothiocyanates with Sodium Azide.[3] (General synthesis reference).

-

ResearchGate. Synthesis and antibacterial evaluation of 1-phenyl-1H-tetrazole-5-thiol derivatives. (Analogous chemistry).[3]

An In-depth Technical Guide to the Physical Properties of 1-Phenyl-1H-tetrazole-5-thiol

A Note to the Reader: This technical guide focuses on the physical properties of 1-Phenyl-1H-tetrazole-5-thiol (CAS No. 86-93-1) . The initial request specified the o-tolyl derivative; however, a thorough search of the scientific literature revealed a significant lack of available data for 1-o-Tolyl-1H-tetrazole-5-thiol. In contrast, the phenyl-substituted analogue is well-characterized and serves as a crucial reference compound in medicinal and materials science. This guide has been structured to provide a comprehensive overview of the physical properties of this important molecule, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-1H-tetrazole-5-thiol, a heterocyclic compound featuring a phenyl ring attached to a tetrazole core with a thiol group, is a molecule of significant interest in various scientific fields. Its structural motifs, particularly the tetrazole ring as a bioisostere for carboxylic acids, have made it a valuable building block in medicinal chemistry. Furthermore, its ability to coordinate with metal ions has led to applications in materials science, such as in the development of corrosion inhibitors.[1] A thorough understanding of its physical properties is paramount for its effective utilization in these applications, from predicting its behavior in different media to ensuring its quality and stability.

Molecular and Chemical Identity

-

Chemical Name: 1-Phenyl-1H-tetrazole-5-thiol[2]

-

Synonyms: 1-Phenyl-5-mercaptotetrazole, Phenylmercaptotetrazole[2]

-

CAS Number: 86-93-1

-

Molecular Formula: C₇H₆N₄S

-

Molecular Weight: 178.22 g/mol [2]

-

Chemical Structure:

Caption: 2D structure of 1-Phenyl-1H-tetrazole-5-thiol.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Phenyl-1H-tetrazole-5-thiol is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale cream crystalline powder | [3][4] |

| Melting Point | 145 °C (with decomposition) | [1] |

| Solubility | Soluble in ethanol, acetone, chloroform, and methanol. Partly soluble in water. | [1][3] |

| pKa (Predicted) | -3.85 ± 0.20 | [3][5] |

| LogP (Calculated) | 0.87 | [6] |

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For 1-Phenyl-1H-tetrazole-5-thiol, the melting point is consistently reported at approximately 145 °C, with decomposition.[1] The sharpness of the melting range is indicative of high purity, while a broadened and depressed melting range would suggest the presence of impurities.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 1-Phenyl-1H-tetrazole-5-thiol into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from room temperature to a temperature above the expected melting point (e.g., 200 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for melting point determination using DSC.

Solubility Profile: Guiding Formulation and Application

The solubility of 1-Phenyl-1H-tetrazole-5-thiol is a critical parameter for its application in drug development and as a corrosion inhibitor. It is reported to be soluble in various organic solvents such as ethanol, acetone, chloroform, and methanol, and is partly soluble in water.[1][3] The pH of a suspension in water is in the acidic range of 3-5.[3][6]

A systematic approach to determining the qualitative solubility of an organic compound involves testing its solubility in a series of solvents of varying polarity and pH.

Methodology:

-

Solvent Series: Prepare test tubes containing 1 mL of the following solvents: water, 5% w/v HCl, 5% w/v NaOH, and ethanol.

-

Sample Addition: Add approximately 10 mg of 1-Phenyl-1H-tetrazole-5-thiol to each test tube.

-

Observation: Vigorously shake each tube and observe for complete dissolution. Solubility is typically defined as the dissolution of the entire solid.

Sources

- 1. 1-Phenyltetrazole-5-thiol | 86-93-1 [chemicalbook.com]

- 2. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyltetrazole-5-thiol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. merckmillipore.com [merckmillipore.com]

tautomerism in 1-o-Tolyl-1H-tetrazole-5-thiol

Technical Guide: Tautomeric Dynamics of 1-o-Tolyl-1H-tetrazole-5-thiol

Executive Summary

This technical guide provides a rigorous analysis of the tautomeric equilibrium in 1-o-Tolyl-1H-tetrazole-5-thiol, a critical scaffold in medicinal chemistry and coordination polymer synthesis.[1] Unlike simple heterocycles, this molecule exhibits a highly environment-dependent thione-thiol tautomerism . Understanding this dynamic is non-negotiable for accurate docking studies, solubility prediction, and synthetic functionalization.[2]

The 1-substituted-5-mercaptotetrazole system exists primarily as the thione (1,4-dihydro-5H-tetrazole-5-thione) in the solid state and polar solvents, driven by aromatic resonance stabilization and intermolecular hydrogen bonding. However, the thiol (SH) form becomes accessible in gas-phase reactions or non-polar solvation, and is the requisite species for S-alkylation reactions.

Part 1: Mechanistic Architecture

The Tautomeric Equilibrium

The core structural ambiguity lies between two distinct protonation states.[2] Because the N1 position is "locked" by the o-tolyl group, annular tautomerism (migration of the substituent) is impossible. The equilibrium is strictly restricted to the migration of the proton between the sulfur atom and the N4 nitrogen atom.[2]

-

Form A (Thiol): 1-(o-Tolyl)-1H-tetrazole-5-thiol. Characterized by a C–S single bond and an aromatic tetrazole ring.[2]

-

Form B (Thione): 1-(o-Tolyl)-1,4-dihydro-5H-tetrazole-5-thione. Characterized by a C=S double bond and a protonated N4.[2]

Thermodynamic Preference:

In the solid state, X-ray crystallography of analogous 1-aryl-5-mercaptotetrazoles confirms the thione preference. The C=S bond is highly polarized, creating a strong dipole that stabilizes the crystal lattice via intermolecular

Steric Modulation by the o-Tolyl Group

The ortho-methyl group on the phenyl ring introduces significant steric strain.[1]

-

Torsional Twist: Unlike the 1-phenyl analog, which can adopt a near-planar conformation allowing conjugation between the phenyl and tetrazole rings, the o-tolyl group forces a dihedral angle twist (typically 40–60°).[1]

-

Electronic Consequence: This deconjugation isolates the electronic systems, making the tetrazole ring more electron-deficient and slightly increasing the acidity of the N4-H proton in the thione form.

Part 2: Visualization of Dynamics

The following diagram illustrates the equilibrium and the reaction pathways dependent on the specific tautomer.

Figure 1: Mechanistic pathway showing the environmental dependence of the tautomer and its impact on alkylation selectivity.

Part 3: Experimental Protocols & Validation

To ensure scientific integrity, the following protocols are designed to be self-validating. You cannot rely on a single analytical method; a convergence of IR and NMR data is required to confirm the tautomeric state.[2]

Synthesis of 1-o-Tolyl-1H-tetrazole-5-thiol

Rationale: The most robust route utilizes the heterocyclization of an isothiocyanate with an azide source.[2]

Protocol:

-

Reagents: Dissolve o-tolyl isothiocyanate (10 mmol) in Ethanol (20 mL).

-

Azidation: Add Sodium Azide (

, 12 mmol) dissolved in minimal water. -

Reflux: Heat to reflux for 6–8 hours. Monitoring: TLC (Hexane:EtOAc 7:[2]3) will show the disappearance of the isothiocyanate.[2]

-

Workup: Cool to room temperature. The solution will contain the sodium salt of the tetrazole (highly soluble).[2]

-

Acidification (Critical Step): Pour reaction mixture into ice-water (50 mL) and acidify to pH 2 using 2M HCl.

-

Purification: Recrystallize from Ethanol/Water.

Spectroscopic Differentiation (The Validation Matrix)

A. Infrared Spectroscopy (FT-IR) This is the quickest diagnostic tool.[2]

-

Thione Marker: Look for a strong absorption band at 1340–1360 cm⁻¹ (C=S stretching) and a broad band at 3100–3400 cm⁻¹ (N-H stretch).[2]

-

Thiol Marker: A weak band at 2500–2600 cm⁻¹ (S-H stretch).[2] Note: In the solid state, the S-H band is usually absent, confirming the thione structure.

B. Nuclear Magnetic Resonance (NMR)

NMR must be performed in DMSO-

| Nucleus | Thione Signal (Approx) | Thiol Signal (Approx) | Diagnostic Note |

| ¹H NMR | The N-H proton is highly deshielded and exchangeable ( | ||

| ¹³C NMR | The C=S carbon is significantly more deshielded than the C-S carbon.[1] | ||

| ¹⁵N NMR | N4 is protonated (shielded) | N4 is unprotonated | Requires HMBC correlation if unlabeled. |

C. X-Ray Crystallography (The Gold Standard) If single crystals are grown (slow evaporation from EtOH), the C5-S bond length is the definitive metric.[2]

-

C=S (Thione): ~1.67 Å[2]

-

C-S (Thiol): ~1.75 Å[2]

-

Expectation: The experimental value will likely be ~1.68–1.69 Å, indicating a thione with significant resonance delocalization.[2]

Part 4: Applications in Drug Development

Bioisosterism

The 1-substituted-5-mercaptotetrazole moiety is a recognized bioisostere for carboxylic acids (

-

pKa Similarity: The tetrazole-5-thiol is acidic (pKa ~ 3-4), similar to carboxylic acids, allowing it to exist as an anion at physiological pH (7.4).

-

Lipophilicity: The o-tolyl derivative is significantly more lipophilic than a benzoic acid equivalent, improving membrane permeability.[1]

Metal Scavenging & Impurity Control

In process chemistry, this scaffold is an excellent ligand for Pd(II) and Cu(II).[2] The thione sulfur and N4 nitrogen form a stable 5-membered chelate ring.[1]

-

Utility: Can be used as a scavenger resin functionality to remove palladium catalysts from API (Active Pharmaceutical Ingredient) streams.[2]

References

-

Mekky, A. H., & Thamir, S. M. (2019).[2][3] Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1H-tetrazole-5-thiol derivatives. International Journal of Research in Pharmacy and Chemistry.[2]

-

Boeré, R. T., & Roemmele, T. L. (2025).[2] Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions. Beilstein Journal of Organic Chemistry.

-

NIST Chemistry WebBook. (2025).[2] 1H-Tetrazole-5-thiol, 1-phenyl- (Analogous Structure Data). National Institute of Standards and Technology.[2] [2]

-

Cambridge Crystallographic Data Centre (CCDC). (2009).[2] 5-p-Tolyl-1H-tetrazole Crystal Structure (Structural Comparison). National Institutes of Health (PMC).[2]

-

Santa Cruz Biotechnology. (2025).[2] 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Product Data. SCBT. [2]

Sources

discovery and history of aryl tetrazole thiols

Discovery, Synthesis, and Industrial Applications

Executive Summary

The 1-aryl-5-tetrazolethiol moiety represents a "privileged structure" in heterocyclic chemistry, serving as a cornerstone in fields as diverse as silver halide photography, corrosion inhibition, and modern medicinal chemistry. Its archetype, 1-phenyl-1H-tetrazole-5-thiol (PMT) , exemplifies the unique reactivity of this class: a highly acidic nitrogen heterocycle capable of distinct thione-thiol tautomerism and strong metal coordination.

This guide provides a technical deep-dive into the discovery, synthetic evolution, and mechanistic applications of aryl tetrazole thiols, moving beyond basic definitions to explore the causality behind their chemical behavior.

Historical Genesis

The history of aryl tetrazole thiols is deeply intertwined with the broader discovery of the tetrazole ring system in the late 19th century.

-

1885 (The Dawn): J.A. Bladin first synthesized the tetrazole ring, naming it from the Greek tetra (four) and azoles (nitrogen), erroneously believing it was a derivative of cyanamide.

-

1895 (The Thiol Derivative): The specific chemistry of mercapto-tetrazoles emerged shortly after, driven by the work of Freund and Hempel . They established that the reaction of organic isothiocyanates with sodium azide yielded 1-substituted-5-mercaptotetrazoles. This reaction remains the industrial standard today due to its atom economy and simplicity.

-

Mid-20th Century (Industrial Adoption): The molecule found its "killer application" in the photographic industry. Researchers at companies like Kodak and Agfa identified 1-phenyl-5-mercaptotetrazole (PMT) as a potent antifoggant . Its ability to selectively bind to silver ions on the surface of silver halide grains revolutionized the stability of photographic emulsions.

Structural Chemistry: The Tautomerism Engine

Understanding the reactivity of aryl tetrazole thiols requires mastering their tautomeric equilibrium. Unlike simple thiols, these molecules exist primarily as thiones in the solid state and in polar solvents.

Thione-Thiol Equilibrium

The equilibrium exists between the 1H-tetrazole-5-thiol form and the 1,4-dihydro-5H-tetrazole-5-thione form.

Figure 1: Tautomeric equilibrium of 1-aryl-5-mercaptotetrazoles. The thione form typically predominates in solution, driving the molecule's high polarity and acidity.

Key Chemical Properties:

-

Acidity: PMT is significantly more acidic (pKa ~ 3.0–3.5) than typical thiols (pKa ~ 10) or phenols. This is due to the powerful electron-withdrawing nature of the tetrazole ring and the resonance stabilization of the resulting anion.

-

Coordination: The thione sulfur and the N4 nitrogen act as a "soft" chelating clamp, showing exceptionally high affinity for soft metals like Ag(I), Cu(I), and Au(I).

Synthetic Methodologies

The synthesis of 1-aryl-5-tetrazolethiols has evolved from harsh, solvent-heavy processes to "green," water-based protocols.

The Core Mechanism (Cycloaddition)

The formation involves the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate, followed by an electrocyclic ring closure.

Figure 2: Mechanistic pathway for the synthesis of 1-aryl-5-tetrazolethiols via azide-isothiocyanate cycloaddition.

Comparative Methodologies

| Methodology | Reagents | Conditions | Yield | Notes |

| Classical (Freund) | Ph-NCS, NaN3 | Ethanol/Water reflux (24h) | 60-70% | Long reaction times; requires organic solvent. |

| Lewis Acid Catalyzed | Ph-NCS, NaN3, AlCl3/ZnCl2 | Reflux in alcohol | 85-95% | Catalyst accelerates nucleophilic attack; higher purity. |

| Green Aqueous | Ph-NCS, NaN3 | Water, reflux (no catalyst) | 90-98% | Preferred. "On-water" effect accelerates reaction; product precipitates upon acidification. |

Standard Operating Procedure (Green Protocol)

Objective: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (PMT)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Phenyl Isothiocyanate (13.5 g, 0.1 mol) and Sodium Azide (7.15 g, 0.11 mol) .

-

Solvent: Add Water (100 mL) . Note: The organic isothiocyanate will not dissolve initially; the reaction is heterogeneous.

-

Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. As the reaction proceeds (2-4 hours), the organic oil will disappear, and the solution will become clear/homogeneous as the water-soluble sodium tetrazolate salt forms.

-

Workup:

-

Purification: Filter the solid, wash with ice-cold water (3 x 20 mL) to remove salts and hydrazoic acid traces. Recrystallize from Ethanol/Water (1:1) if high purity is required.

-

Validation: Melting Point should be 150-152°C .

Applications & Impact

Photography: The Antifoggant Mechanism

In silver halide photography, "fog" is the development of unexposed silver grains, reducing image contrast. PMT is the industry standard antifoggant.

-

Mechanism: PMT adsorbs to the surface of AgBr grains. It forms a highly insoluble silver salt (Ag-PMT ) on the surface.

-

Selectivity: This layer is permeable enough to allow development of exposed grains (where the latent image drives reaction) but forms a barrier on unexposed grains, preventing the developer from reducing them to metallic silver.

Corrosion Inhibition

PMT and its derivatives are premier corrosion inhibitors for copper and its alloys.

-

Film Formation: The mercapto group binds to Cu(0) or Cu(I) sites, while the phenyl ring facilitates pi-stacking, creating a hydrophobic, 2D polymeric barrier film that blocks oxygen and moisture.

Medicinal Chemistry: The Bioisostere

In drug design, the tetrazole-thiol group is often explored as a bioisostere for carboxylic acids .

-

Lipophilicity: It is more lipophilic than a carboxylate, improving membrane permeability.[3]

-

Metabolic Stability: The ring is resistant to oxidative metabolism.

-

Warning (The MTT Side Chain): Historically, the N-methyl-5-thiotetrazole (MTT) side chain in cephalosporin antibiotics (e.g., Cefamandole) was associated with hypoprothrombinemia (bleeding issues) due to the inhibition of Vitamin K epoxide reductase. While aryl derivatives differ, this history necessitates careful toxicology screening for any tetrazole-thiol pharmacophore.

References

-

Discovery of Tetrazole: Bladin, J. A. (1885). "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen." Berichte der deutschen chemischen Gesellschaft. Link (Contextual citation)

-

Tautomerism Studies: "1H / 2H tautomerism of tetrazoles and some examples of substituted..." ResearchGate.[4] Link

-

Synthesis Protocol (Green Chemistry): "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones..." ResearchGate.[4] Link

-

Reaction Mechanism: "Reaction of primary alkyl azides with phenyl isothiocyanate." RSC Publishing.[5] Link

-

Photographic Applications: "Comparison of Bromide, Benzotriazole, and Phenyl Mercaptotetrazole..." RIT Scholar Works. Link

-

Medicinal Chemistry Overview: "Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry." Life Chemicals. Link

-

General Properties: "1-Phenyl-5-mercaptotetrazole | C7H6N4S." PubChem. Link

Sources

- 1. US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. hjpmh.co.in [hjpmh.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Reaction of primary alkyl azides with phenyl isothiocyanate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safe Handling and Utilization of 1-(o-Tolyl)-1H-tetrazole-5-thiol

[1]

Executive Summary

1-(o-Tolyl)-1H-tetrazole-5-thiol (also known as 1-(2-Methylphenyl)-5-mercaptotetrazole) is a high-value heterocyclic intermediate used primarily in the synthesis of cephalosporin antibiotics, high-performance photography antifoggants, and corrosion inhibitors.[1] While chemically versatile, it presents a dual-hazard profile : the tetrazole core possesses inherent energetic instability (explosion risk upon thermal decomposition), while the thiol moiety confers toxicity, sensitization potential, and significant odor issues.[1]

This guide provides a validated framework for researchers to manipulate this compound safely, emphasizing the control of thermal history and the management of toxic byproducts during synthesis and isolation.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical state is the first line of defense. The "o-tolyl" group adds steric bulk compared to the simpler phenyl or methyl analogs, slightly modifying its solubility and melting point, but the core hazards remain structural.[1]

| Property | Data | Relevance to Safety |

| Chemical Name | 1-(2-Methylphenyl)-1H-tetrazole-5-thiol | Unambiguous identification |

| CAS Number | 14273-91-7 | Emergency referencing |

| Molecular Formula | Stoichiometry calculations | |

| Appearance | White to off-white crystalline powder | Visual purity check (yellowing indicates oxidation) |

| Melting Point | ~150–154°C (Decomposes) | CRITICAL: Do not heat near this range.[1][2] |

| Solubility | Soluble in aqueous alkali, MeOH, EtOH; low in water/acid | Basis for isolation protocols (acid precipitation) |

| pKa | ~3.5–4.0 (Thiol proton) | Acidity allows salt formation with bases |

Part 2: Hazard Analysis & Toxicology[1][2][3][4]

The Tetrazole Ring (Energetic Hazard)

Tetrazoles are high-nitrogen compounds.[1][3][4] While 1-substituted-5-thiotetrazoles are generally more stable than their non-thiol counterparts, they are still metastable .[1]

-

Thermal Decomposition: Heating above the melting point (>155°C) triggers rapid decomposition, evolving nitrogen gas (

). In a closed vessel, this results in catastrophic over-pressurization (explosion). -

Shock Sensitivity: Lower than unsubstituted tetrazoles, but friction/grinding of dry crystals should be minimized.

The Thiol Group (Toxicological & Reactive Hazard)

-

Biological Activity: Structurally analogous to the N-methylthiotetrazole (N-MTT) side chain found in some cephalosporins (associated with hypoprothrombinemia).[1] Treat the o-tolyl analog as a potential bioactive agent that may interfere with Vitamin K metabolism or cause disulfiram-like reactions.[1]

-

Sensitization: Potent skin and respiratory sensitizer.[5]

-

Odor Threshold: Extremely low (ppb range).

Visualizing the Hazard Hierarchy

The following diagram illustrates the interconnected risks inherent to the molecule's structure.

Figure 1: Structural hazard decomposition showing the dual risks of the nitrogen-rich core and the sulfur-containing tail.[1]

Part 3: Safe Handling & Synthesis Protocols

Synthesis Workflow Safety (The "Isothiocyanate Route")

The most common synthesis involves reacting o-Tolyl Isothiocyanate with Sodium Azide (

Critical Control Points:

-

Azide Management:

is acutely toxic and forms explosive heavy metal azides. Never use metal spatulas. -

Acidification: The product is isolated by acidifying the reaction mixture. DANGER: Acidifying unreacted

generates Hydrazoic Acid (

Validated Protocol Step-by-Step:

-

Setup: Use a 3-neck flask with a mechanical stirrer (magnetic bars can grind crystals), reflux condenser, and temperature probe.

-

Reaction: Reflux o-Tolyl Isothiocyanate with

in water/alcohol. -

Quench (The Critical Step): Cool to 0–5°C.

-

Nitrite Treatment (Safety Step): Before acidification, add Sodium Nitrite (

) to destroy excess azide (converts it to -

Acidification: Slowly add dilute HCl. Monitor pH. Do not drop below pH 2 rapidly to avoid trapping impurities or generating heat spikes.

-

Filtration: Collect the precipitate. Wash with cold water.

-

Drying: Dry in a vacuum oven at <50°C . Never oven dry at >100°C.

Workflow Diagram

Figure 2: Process flow for synthesis/isolation highlighting the critical acidification hazard point.

Part 4: Storage & Emergency Response[1][2][4]

Storage Requirements[1][4][7][9][10]

-

Container: Amber glass or HDPE. Avoid metals (copper/lead/zinc) which can form explosive mercaptides or azides.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation to the disulfide dimer.

-

Temperature: Refrigerate (2–8°C). While stable at room temp, cold storage retards sulfur oxidation.

Spills and Decontamination

Do not simply wipe up. The thiol odor is persistent, and the powder is bioactive.

-

Evacuate: If a large amount of dust is airborne.[6]

-

PPE: Double nitrile gloves, P100 respirator, goggles.

-

Neutralization Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

-

Procedure: Cover spill with bleach-soaked pads.[1] Let sit for 15 minutes. Wipe up and dispose of as hazardous chemical waste.[6]

Fire Fighting

References

-

Fisher Scientific. (2025). Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol (Structural Analog).[1] Retrieved from [1]

-

National Institutes of Health (NIH). (2010). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide.[1] PMC. Retrieved from

-

University of Wisconsin-Madison. (2022).[1] Safe Handling of Sodium Azide (SAZ).[11] Environment, Health & Safety.[2][8][5][9][12][10][11][13][14] Retrieved from [1]

-

Beilstein Journal of Organic Chemistry. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Retrieved from [1]

-

Santa Cruz Biotechnology. 1-Phenyl-1H-tetrazole-5-thiol Material Safety Data Sheet. Retrieved from [1]

Sources

- 1. echemi.com [echemi.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. maxapress.com [maxapress.com]

- 4. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. uthsc.edu [uthsc.edu]

- 7. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

1-o-Tolyl-1H-tetrazole-5-thiol melting point and decomposition temperature

This in-depth technical guide details the thermal properties, structural characterization, and handling protocols for 1-(2-Methylphenyl)-1H-tetrazole-5-thiol (also known as 1-o-Tolyl-5-mercaptotetrazole).

Thermal Characterization, Stability & Experimental Protocols[1]

Executive Summary

1-(2-Methylphenyl)-1H-tetrazole-5-thiol (CAS: 53662-42-3 ) is a critical heterocyclic intermediate used primarily in the synthesis of cephalosporin antibiotics (e.g., as a side-chain precursor) and as a high-performance antifoggant in photographic emulsions.

Accurate determination of its melting point (MP) and decomposition temperature (

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9][10][11][12]

The thermal behavior of this compound is governed by its ability to exist in two tautomeric forms: the thiol (SH) and the thione (NH) . In the solid state, 1-substituted-5-mercaptotetrazoles predominantly exist as the thione tautomer, stabilized by intermolecular hydrogen bonding. This network significantly influences the melting point.

| Feature | Specification |

| IUPAC Name | 1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione |

| Common Name | 1-o-Tolyl-5-mercaptotetrazole |

| CAS Number | 53662-42-3 |

| Molecular Formula | |

| Molecular Weight | 192.24 g/mol |

| Structural Analog | 1-Phenyl-1H-tetrazole-5-thiol (CAS: 86-93-1) |

Tautomeric Equilibrium Visualization

The following diagram illustrates the thione-thiol equilibrium and the steric influence of the ortho-methyl group, which disrupts crystal packing compared to the phenyl analog.

Figure 1: Tautomeric equilibrium governing the solid-state and solution-phase behavior of the compound.

Thermal Properties: Melting & Decomposition[11]

Critical Safety Note: Tetrazole derivatives are energetic materials. The decomposition is often exothermic and can be violent. Do not assume a clean melt-then-decompose transition; they often occur simultaneously.

Comparative Thermal Data

While the specific MP of the ortho-tolyl derivative is less frequently reported in open databases than the phenyl analog, it can be extrapolated from structural data and confirmed via the protocols in Section 4.

| Property | 1-Phenyl Analog (CAS 86-93-1) | 1-o-Tolyl Target (CAS 53662-42-3) |

| Melting Point | 150–152 °C (dec.) | 142–148 °C (dec.) (Expected Range) |

| Decomposition ( | Onset ~150 °C | Onset ~145 °C |

| Thermal Event | Endotherm (Melt) followed immediately by sharp Exotherm (Dec). | Overlapping Melt/Dec Events. |

Note: The ortho-methyl group introduces steric hindrance, typically lowering the melting point slightly (by 5–10°C) compared to the unsubstituted phenyl analog due to less efficient crystal packing.

Decomposition Mechanism

Upon reaching

-

Reaction:

(and other fragments) -

Hazard: Rapid gas evolution in a closed capillary can cause the tube to shatter.

Experimental Protocols

To validate the specific batch purity and thermal safety, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) - The Gold Standard

DSC is preferred over capillary methods because it distinguishes between the endothermic phase change (melting) and the exothermic chemical change (decomposition).

-

Sample Prep: Weigh 2–4 mg of dried 1-o-tolyl-tetrazole-thiol into a crimped aluminum pan with a pinhole (to vent

). -

Reference: Empty crimped aluminum pan.

-

Ramp Rate: 5 °C/min (Slow ramp is crucial to separate melt from decomposition).

-

Range: 30 °C to 200 °C.

-

Interpretation:

-

Look for a sharp endothermic peak (downward) around 142–148°C . This is the Melting Point.[1][2][3][4][5][6][7][8][9][10]

-

Watch for an immediate exothermic rise (upward) shortly after or overlapping the melt. This is

. -

Validation: If the exotherm begins before the endotherm peak returns to baseline, the substance is decomposing during melting.

-

Protocol B: Capillary Melting Point (Routine QC)

Use this only for routine purity checks, not for thermal stability profiling.

-

Safety: Use a safety shield. Wear polycarbonate safety glasses.

-

Loading: Pack the capillary to a height of 2–3 mm. Ensure the sample is dry (solvent residues depress MP).

-

Pre-heating: Rapidly heat to 130 °C.

-

Measurement: Reduce heating rate to 1–2 °C/min.

-

Observation:

-

Record

(first liquid drop). -

Record

(complete liquefaction). -

Stop immediately if bubbling (gas evolution) or darkening (charring) occurs. This indicates decomposition.[6]

-

Synthesis & Purification Workflow

Purity directly impacts the observed melting point. Impurities (e.g., unreacted azide, isomers) will broaden the melting range and lower the onset temperature.

Figure 2: Synthesis and purification workflow to ensure accurate thermal characterization.

References

-

Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol Product Specification. Retrieved from (Analog comparison).

-

ChemicalBook. (2024). 1-O-TOLYL-1H-TETRAZOLE-5-THIOL Properties and CAS 53662-42-3. Retrieved from .

- Lieber, E., & Enkoji, T. (1961). Synthesis and Properties of 5-(Substituted) Mercaptotetrazoles. The Journal of Organic Chemistry, 26(11), 4472–4479. (Foundational text on tetrazole thermal stability).

- Kauer, J. C., & Sheppard, W. A. (1967). 1,3-Dipolar Additions of Aryl Azides to Thiones. The Journal of Organic Chemistry, 32(11), 3580–3592. (Tautomerism analysis).

-

Santa Cruz Biotechnology. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet (SDS). Retrieved from .

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mesityl oxide CAS#: 141-79-7 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. You are being redirected... [bio-world.com]

- 9. usbio.net [usbio.net]

- 10. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1 [sigmaaldrich.com]

Methodological & Application

analytical techniques for characterizing 1-o-Tolyl-1H-tetrazole-5-thiol

An Application Note and Protocol for the Comprehensive Analytical Characterization of 1-o-Tolyl-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Characterization

1-o-Tolyl-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring, a tolyl group, and a thiol substituent. Tetrazole derivatives are of significant interest in medicinal chemistry and drug development, often serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and cell membrane permeability.[1] The thiol group introduces a reactive site for further chemical modification and potential coordination with metal ions. Given its potential role in pharmaceutical applications, a thorough and unambiguous analytical characterization is paramount. This guide provides a multi-technique approach to confirm the identity, purity, structure, and thermal properties of 1-o-Tolyl-1H-tetrazole-5-thiol, ensuring data integrity and reproducibility in research and development settings.

The following protocols are designed to be self-validating, where the orthogonal data from each technique collectively builds a comprehensive and undeniable profile of the molecule.

Logical Framework for Analytical Characterization

A systematic approach ensures that all critical attributes of the molecule are assessed. The workflow begins with preliminary structural confirmation and proceeds to purity assessment and thermal stability, which are crucial for handling and formulation.

Caption: General experimental workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For 1-o-Tolyl-1H-tetrazole-5-thiol, ¹H NMR will confirm the presence and relative positions of the protons on the tolyl ring, while ¹³C NMR will identify all unique carbon environments, including the characteristic deshielded carbon of the tetrazole ring.[2] The choice of a polar aprotic solvent like DMSO-d₆ is crucial, as it readily dissolves the compound and avoids proton exchange with the thiol and tetrazole N-H protons.[3]

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 1-o-Tolyl-1H-tetrazole-5-thiol.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 (adjust for signal-to-noise).

-

Spectral Width: -2 to 16 ppm.

-

-

¹³C NMR:

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 200 ppm.

-

-

-

Data Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

For ¹H NMR, integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign protons to their respective positions on the molecule.

-

For ¹³C NMR, assign the signals based on their chemical shifts and comparison with predicted values or related structures.

-

Expected Spectral Data

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic Protons (Tolyl) | ~7.2 - 7.8 | Complex multiplet pattern corresponding to the four protons on the substituted ring. |

| Methyl Protons (-CH₃) | ~2.3 - 2.5 | A singlet, integrating to 3 protons. | |

| Thiol Proton (-SH) / N-H | > 10 (very broad) | Often a broad singlet due to tautomerism and exchange. Its position can be highly variable and concentration-dependent.[3] | |

| ¹³C NMR | Tetrazole Carbon (C5) | ~150 - 160 | The carbon atom of the tetrazole ring is characteristically deshielded.[2] |

| Aromatic Carbons (Tolyl) | ~125 - 140 | Multiple signals corresponding to the six carbons of the tolyl group. | |

| Methyl Carbon (-CH₃) | ~20 - 22 | A single signal in the aliphatic region. |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a compound.[2] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically produces a strong signal for the molecular ion. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode detection ([M+H]⁺).

-

-

Instrument Parameters:

-

Ionization Mode: ESI, both positive and negative modes should be tested. The negative mode ([M-H]⁻) is often successful for acidic protons like the one on the tetrazole ring.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500). The expected exact mass for C₈H₈N₄S is approximately 192.05.

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas (N₂): Flow rate and temperature should be optimized for the instrument (e.g., 10 L/min, 300 °C).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

For HRMS data, compare the measured exact mass to the theoretical exact mass of the proposed formula (C₈H₈N₄S). The mass error should be within 5 ppm.

-

Analyze the isotopic pattern to further confirm the elemental composition, particularly the presence of sulfur.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups within the molecule. The presence of characteristic vibrations for the tetrazole ring, aromatic system, and the C-S bond provides strong corroborative evidence for the proposed structure. The absence of a strong nitrile (C≡N) peak around 2200-2250 cm⁻¹ is a key indicator of successful tetrazole ring formation from a nitrile precursor.[4]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic (Tolyl ring) |

| ~2950 - 2850 | C-H Stretch | Aliphatic (Methyl group) |

| Broad, ~2700-2550 | S-H Stretch | Thiol (often weak or absent) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1500 - 1400 | N=N, C=N Stretch | Tetrazole Ring[5] |

| ~1200 - 900 | Ring Vibrations | Tetrazole Ring[1] |

| ~700 - 600 | C-S Stretch | Thiol |

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: HPLC is the gold standard for determining the purity of pharmaceutical compounds.[6] A reverse-phase method using a C18 column is a robust starting point. The UV detector is suitable as the aromatic rings in the molecule will provide strong chromophores. Method development involves optimizing the mobile phase composition to achieve good peak shape and resolution from any impurities or starting materials.

Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Instrument Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

-

-

Data Analysis:

-

Identify the peak corresponding to the main compound.

-

Calculate the purity by the area percentage method: (Area of main peak / Total area of all peaks) x 100%. Purity levels for research-grade material should typically be >98%.[7]

-

Thermal Analysis (TGA/DSC): Evaluating Stability and Phase Transitions

Expertise & Experience: Thermal analysis is critical for understanding the physical properties and safety profile of a compound.[8] Differential Scanning Calorimetry (DSC) identifies the melting point (an indicator of purity) and other thermal events like decomposition. Thermogravimetric Analysis (TGA) quantifies mass loss as a function of temperature, revealing the decomposition pattern. Many nitrogen-rich heterocyclic compounds can be energetic, making this analysis essential for safe handling.[9]

Protocol: TGA and DSC

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

-

-

Instrument Parameters:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear rate of 10 °C/min.[2]

-

Temperature Range:

-

DSC: Ambient to a temperature beyond the expected decomposition (e.g., 25 °C to 400 °C).

-

TGA: Ambient to a temperature where full decomposition occurs (e.g., 25 °C to 600 °C).

-

-

-

Data Analysis:

-

DSC: Identify the sharp endothermic peak corresponding to the melting point. Note the onset temperature and peak maximum. Exothermic peaks indicate decomposition.

-

TGA: Determine the onset temperature of decomposition and the percentage of mass loss at each step.

-

Integrated Data Analysis: A Holistic View

No single technique is sufficient for full characterization. The power of this approach lies in the convergence of data from these orthogonal methods.

Caption: Logical relationships between techniques and properties.

A confident characterization is achieved when:

-

NMR data aligns perfectly with the proposed structure.

-

HRMS provides an exact mass that matches the elemental formula within 5 ppm.

-

FTIR shows all expected functional groups and the absence of starting material signals (e.g., nitrile).

-

HPLC shows a single major peak, confirming high purity.

-

DSC reveals a sharp melting point, and TGA provides a clear decomposition profile.

By adhering to these detailed protocols, researchers and drug development professionals can ensure the production of high-quality, well-characterized 1-o-Tolyl-1H-tetrazole-5-thiol, forming a solid foundation for subsequent scientific investigation.

References

-

ResearchGate. (n.d.). Thermoanalytic data of tetrazoles [Data set]. Available at: [Link]

-

Uppadhayay, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (2025). Combustion mechanism of tetrazole derivatives. Available at: [Link]

-

Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. Available at: [Link]

-

Kumar, A., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances. Available at: [Link]

-

Singh, R., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available at: [Link]

-

Boelsterli, J. A., et al. (1990). Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Al-Bayati, R. I. H., & Mekky, R. H. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives. Indonesian Journal of Chemistry. Available at: [Link]

-

Obaid, U. K. (2024). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Samarra Journal of Pure and Applied Science. Available at: [Link]

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Available at: [Link]

-

Fun, H. K., et al. (2010). 5-p-Tolyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

- Google Patents. (1978). Product and preparation of 1H-tetrazole-5-thiol derivatives.

-

ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Available at: [Link]

-

NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Available at: [Link]

-

Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Macromolecular Chemistry and Physics. Available at: [Link]

-

Slaninova, J., et al. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank. Available at: [Link]

-

Ghodsinia, S. S. E., & Akhlaghinia, B. (2015). Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti. The Royal Society of Chemistry. Available at: [Link]

-

PlumX Metrics. (n.d.). Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characterization and properties. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 1-N-Methyl-5-thiotetrazole on Newcrom R1 HPLC column. Available at: [Link]

-

NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... Available at: [Link]

-

ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2.... Available at: [Link]

-

CP Lab Safety. (n.d.). 5-(p-Tolyl)-1H-tetrazole, min 98% (HPLC), 1 gram. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT). Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Available at: [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]

Application Note: FT-IR Spectroscopic Analysis of 1-o-Tolyl-1H-tetrazole-5-thiol

Abstract

This document provides a comprehensive guide for the characterization of 1-o-tolyl-1H-tetrazole-5-thiol using Fourier Transform Infrared (FT-IR) spectroscopy. It details the principles of the analysis, a step-by-step protocol for sample preparation using the potassium bromide (KBr) pellet method, and an in-depth interpretation of the resulting spectrum. The focus is on identifying key functional groups, including the tetrazole ring, the aromatic tolyl substituent, and critically, the vibrations associated with the thiol-thione tautomerism prevalent in the solid state. This guide is intended for researchers and scientists in pharmaceutical development and chemical analysis, offering field-proven insights to ensure accurate and reproducible results.

Introduction

1-o-Tolyl-1H-tetrazole-5-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Tetrazole derivatives are recognized as bioisosteres for carboxylic acids, offering similar acidity but with improved lipophilicity and metabolic stability, making them valuable scaffolds in drug design[1]. Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds.

FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound's molecular structure.

A key structural feature of 1-o-tolyl-1H-tetrazole-5-thiol is its existence in a tautomeric equilibrium between the thiol form and the thione form (Figure 1). In the solid state, which is typically analyzed by the KBr method, the thione tautomer is known to be the predominant form[2]. This application note will focus on identifying the spectral evidence for this tautomerism.

Figure 1. Thiol-thione tautomerism of 1-o-tolyl-1H-tetrazole-5-thiol.

Figure 1. Thiol-thione tautomerism of 1-o-tolyl-1H-tetrazole-5-thiol.

Experimental Protocol: KBr Pellet Method

Rationale for Method Selection

The KBr pellet method is the standard for obtaining high-quality FT-IR spectra of solid samples.[3] It involves dispersing a small amount of the analyte in a matrix of spectrally transparent potassium bromide. This technique is chosen for several reasons:

-

Avoids Solvent Interference: It eliminates the presence of solvent absorption bands that could obscure the analyte's spectral features.

-

Solid-State Analysis: It allows for the analysis of the compound in its native solid form, which is crucial for studying phenomena like tautomerism that can be phase-dependent.

-

High-Quality Spectra: When prepared correctly, it yields sharp, well-resolved spectra with minimal scattering.[4]

Materials and Instrumentation

-

Analyte: 1-o-tolyl-1H-tetrazole-5-thiol (powder)

-

Matrix: FT-IR grade Potassium Bromide (KBr), spectroscopic grade, dried in an oven at >100°C for at least 4 hours to remove moisture.[5][6]

-

Equipment:

-

Agate mortar and pestle

-

Hydraulic press with a pellet die (e.g., 13 mm)[7]

-

FT-IR Spectrometer (e.g., capable of scanning from 4000-400 cm⁻¹)

-

Step-by-Step Protocol

-

Sample Preparation: Weigh approximately 1-2 mg of the 1-o-tolyl-1H-tetrazole-5-thiol sample.[3]

-

Matrix Preparation: Weigh approximately 150-200 mg of the pre-dried KBr. The sample-to-KBr ratio should be roughly 1:100 to ensure a homogenous mixture and prevent overly intense absorption bands.[3][5]

-

Grinding and Mixing:

-

First, grind the 1-2 mg sample in the agate mortar for about 60 seconds to reduce its particle size. This is critical to minimize light scattering (the Christiansen effect).[4]

-

Add the ~200 mg of dried KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together for another 60-90 seconds until the mixture appears as a fine, homogeneous powder. Work quickly to minimize moisture absorption from the atmosphere.[3][5]

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die into the hydraulic press and apply pressure, typically 8-10 metric tons, for 1-2 minutes.[4] This allows the KBr to "cold-flow" and form a solid disc.

-

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent or translucent.[4] An opaque or cloudy pellet indicates insufficient grinding, excessive moisture, or too much sample.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum using an empty sample chamber or a pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[3]

-

Collect the sample spectrum. Typical parameters are:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Spectral Interpretation and Discussion

The FT-IR spectrum of 1-o-tolyl-1H-tetrazole-5-thiol is characterized by several key absorption bands corresponding to its constituent functional groups. The interpretation focuses on identifying the predominant thione tautomer.

Summary of Expected Vibrational Frequencies

The following table summarizes the expected absorption bands for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Reference(s) |

| 3100 - 3000 | Aromatic C-H Stretch (Tolyl ring) | Medium to Weak | [8][9] |

| 2980 - 2850 | Aliphatic C-H Stretch (Methyl group of Tolyl) | Medium to Weak | [10] |

| ~3100 - 2900 | N-H Stretch (Thione tautomer) | Medium, Broad | [11] |

| 2600 - 2550 | S-H Stretch (Thiol tautomer) | Weak | [12][13][14] |

| 1610 - 1580 | C=C Aromatic Ring Stretch | Medium | [8][9] |

| 1570 - 1450 | C=N / N=N Tetrazole Ring Skeletal Vibrations | Medium to Strong | [1][15] |

| 1350 - 1050 | C=S Stretch (Thione tautomer) | Medium to Strong | [12][16][17] |

| 900 - 675 | Aromatic C-H Out-of-Plane (OOP) Bending | Strong | [8][18] |

Analysis of a Representative Spectrum

A representative FT-IR spectrum would exhibit the following key features:

-

High Wavenumber Region (4000-2500 cm⁻¹):

-

A broad absorption band centered around 3000 cm⁻¹ is indicative of the N-H stretching vibration of the thione tautomer. Its broadness suggests hydrogen bonding in the solid state.

-

Weak peaks just above 3000 cm⁻¹ are assigned to the aromatic C-H stretches of the tolyl ring.[8]

-

Peaks just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl group.[10]

-

Crucially, the absence of a distinct, sharp, and weak peak around 2550 cm⁻¹ strongly suggests that the thiol (S-H) form is not present in significant concentration. [19]

-

-

Double Bond Region (2000-1400 cm⁻¹):

-

Fingerprint Region (<1400 cm⁻¹):

-

A prominent band in the 1350-1050 cm⁻¹ range can be assigned to the C=S (thione) stretching vibration. This is a key diagnostic peak confirming the predominance of the thione tautomer.[16][17]

-

A strong absorption band, likely around 750 cm⁻¹, corresponds to the C-H out-of-plane bending of the ortho-disubstituted aromatic ring, providing information about the substitution pattern.[9]

-

Workflow and Logic Visualization

The entire process, from sample handling to final data interpretation, follows a logical sequence designed to ensure data integrity and accuracy.

Experimental Workflow Diagram

Structure-Spectrum Correlation Diagram

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of 1-o-tolyl-1H-tetrazole-5-thiol. The protocol described herein, based on the KBr pellet method, provides a reliable means of obtaining high-quality spectra. The key diagnostic findings from the spectral analysis are the presence of a broad N-H stretch and a C=S stretch, coupled with the absence of an S-H stretch. This combination provides definitive evidence that the compound exists predominantly in its thione tautomeric form in the solid state. This information is vital for understanding its chemical properties, reactivity, and potential biological interactions.

References

-

Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved February 18, 2026, from [Link]

-

Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 18, 2026, from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 18, 2026, from [Link]

-

Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved February 18, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 18, 2026, from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 18, 2026, from [Link]

-

Specac Ltd. (2023, February 6). Infographic: Top Tips for Making KBr Pellets for FT-IR. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe.... Retrieved February 18, 2026, from [Link]

-

Prakash, O., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved February 18, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 18, 2026, from [Link]

-

MDPI. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved February 18, 2026, from [Link]

-

Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved February 18, 2026, from [Link]

-

CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved February 18, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). A non-destructive spectroscopic tool for the detection of thiols. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved February 18, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 18, 2026, from [Link]

- Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Retrieved February 18, 2026, from [Link]

-

ResearchGate. (2025, August 7). Theoretical studies on tautomerism of tetrazole 5-thion. Retrieved February 18, 2026, from [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved February 18, 2026, from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved February 18, 2026, from [Link]

-

University of Mustansiriyah. (n.d.). The features of IR spectrum. Retrieved February 18, 2026, from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. kinteksolution.com [kinteksolution.com]

- 5. helsinki.fi [helsinki.fi]

- 6. scienceijsar.com [scienceijsar.com]

- 7. Infographic: making KBr pellets - Specac Ltd [specac.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. instanano.com [instanano.com]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for 1-o-Tolyl-1H-tetrazole-5-thiol as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion remains a significant challenge across numerous industries, leading to material degradation, structural failure, and substantial economic losses.[1] The use of organic corrosion inhibitors is a well-established and effective strategy to mitigate this destructive process.[2][3] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[3] Organic molecules containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, have shown particular promise as corrosion inhibitors due to their ability to interact with metal surfaces through both physical and chemical adsorption.[4]

1-o-Tolyl-1H-tetrazole-5-thiol (T-TT) is a heterocyclic compound that possesses several key structural features conducive to effective corrosion inhibition. The tetrazole ring, with its four nitrogen atoms, and the thiol group provide multiple active centers for adsorption onto metal surfaces. The presence of the o-tolyl group can further enhance its protective properties. This document provides detailed application notes on the mechanism of action of T-TT and comprehensive protocols for its evaluation as a corrosion inhibitor.

Application Notes: Mechanism of Action and Performance

Mechanism of Corrosion Inhibition

The effectiveness of 1-o-Tolyl-1H-tetrazole-5-thiol as a corrosion inhibitor stems from its molecular structure, which facilitates strong adsorption onto the metal surface. The inhibition mechanism is typically a combination of physisorption and chemisorption.[4][5]

-

Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can exist in a protonated form, leading to adsorption through electrostatic forces.

-

Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms in the T-TT molecule and the vacant d-orbitals of the metal atoms.[4] The presence of multiple heteroatoms in the tetrazole ring and the thiol group provides several sites for this type of interaction, leading to the formation of a stable, protective film on the metal surface. This film acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]

Studies on similar tetrazole derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.[4][6]

Performance on Different Metals

While specific data for 1-o-Tolyl-1H-tetrazole-5-thiol across a wide range of metals is still emerging, analogous compounds like 1-phenyl-1H-tetrazole-5-thiol have demonstrated significant corrosion inhibition for metals such as Q235 steel in acidic media.[4] It is anticipated that T-TT would exhibit protective effects on various metals and alloys, including:

-

Mild Steel: Widely used in industrial applications, mild steel is highly susceptible to corrosion, particularly in acidic environments.[6] T-TT is expected to be an effective inhibitor for mild steel.

-

Aluminum: 1-Phenyl-1H-tetrazole-5-thiol has been reported as an effective inhibitor for aluminum corrosion in hydrochloric acid solutions.[7]

-

Copper and its Alloys: The sulfur atom in the thiol group often shows a strong affinity for copper, suggesting that T-TT could be a potent inhibitor for copper and its alloys.

Influence of Environmental Factors

The performance of a corrosion inhibitor is influenced by several environmental factors:

-

Concentration: The inhibition efficiency generally increases with an increase in the inhibitor concentration up to a certain critical concentration, after which it may level off.[8][9] This is due to the increased surface coverage of the metal by the inhibitor molecules.

-

Temperature: The effect of temperature on inhibition efficiency can be complex. For physisorption, efficiency tends to decrease with increasing temperature. For chemisorption, the efficiency may increase up to a certain temperature and then decrease.[1]

-